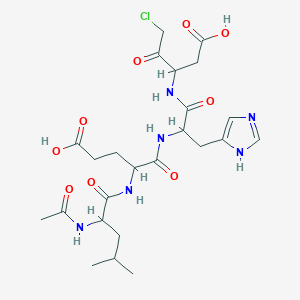

Caspase-9 抑制剂 III (Ac-LEHD-CMK)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

凋亡中的作用

Caspase-9 抑制剂 III 在线粒体凋亡途径中起着至关重要的作用 {svg_1}。凋亡,或程序性细胞死亡,是细胞生命周期中的一个重要过程。 通过抑制 caspase-9,该化合物可以调节凋亡,这在各种生物学和病理过程中具有意义 {svg_2}.

癌症研究

该抑制剂主要用于癌症应用 {svg_3}。 caspase 介导的凋亡失调与癌症的发生发展有关 {svg_4}。 因此,像 Caspase-9 抑制剂 III 这样的 caspase 抑制剂可以成为治疗癌症的潜在治疗工具 {svg_5}.

神经系统疾病

caspase 介导的凋亡和炎症与各种神经系统疾病有关 {svg_6}。因此,使用 Caspase-9 抑制剂 III 可能有助于治疗这些疾病。

炎症性疾病

炎症性疾病是 Caspase-9 抑制剂 III 可能有应用的另一个领域。 caspase 在调节不同的生物学过程(包括炎症)中起着至关重要的作用 {svg_7}。 因此,控制 caspase-9 的活性可以帮助控制炎症性疾病 {svg_8}.

代谢性疾病

Caspase-9 抑制剂 III 也可能在治疗代谢性疾病中有所应用。 caspase 介导的细胞死亡和炎症的失调与各种代谢性疾病有关 {svg_9}.

心脏保护

据报道,Caspase-9 抑制剂 III 对局部缺血再灌注引起的心肌梗死具有保护作用 {svg_10} {svg_11}。这表明它在心脏保护方面具有潜在的应用。

作用机制

Target of Action

Caspase-9: Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK or caspase 9 inhibitor iii, primarily targets , a crucial enzyme involved in the apoptotic pathway . This enzyme plays a significant role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

Caspase-9 Inhibitor III interacts with Caspase-9, inhibiting its activity . This interaction prevents the cleavage and activation of downstream effector caspases, such as Caspase-3, which are responsible for executing apoptosis . By inhibiting Caspase-9, the compound effectively disrupts the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Caspase-9 Inhibitor III is the apoptotic pathway . Under normal conditions, Caspase-9 is involved in the intrinsic (mitochondrial) pathway of apoptosis, where it triggers a cascade of caspase activations leading to cell death . By inhibiting Caspase-9, Caspase-9 Inhibitor III disrupts this cascade, thereby preventing apoptosis .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of Caspase-9 by Caspase-9 Inhibitor III results in a reduction of apoptosis, leading to increased cell survival . This has been shown to have protective effects in models of ischemia-reperfusion-induced myocardial injury, where the compound reduced infarct size and decreased the release of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cell damage .

生化分析

Biochemical Properties

Caspase-9 Inhibitor III plays a significant role in biochemical reactions. It interacts with caspase-9, an enzyme involved in apoptosis, or programmed cell death . By inhibiting caspase-9, Caspase-9 Inhibitor III can prevent the initiation of the apoptotic process .

Cellular Effects

Caspase-9 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it exhibits protective effects on ischemia-reperfusion-induced myocardial injury . This suggests that Caspase-9 Inhibitor III may have a role in protecting heart cells from damage caused by ischemia, a condition characterized by reduced blood flow.

Molecular Mechanism

The molecular mechanism of action of Caspase-9 Inhibitor III involves its binding interactions with biomolecules and its influence on gene expression. As an inhibitor of caspase-9, it binds to the enzyme and prevents it from initiating the apoptotic process . This inhibition can lead to changes in gene expression related to apoptosis.

Metabolic Pathways

Caspase-9 Inhibitor III is involved in the apoptosis pathway, where it interacts with the enzyme caspase-9

属性

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQUNMFYXVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)

![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)